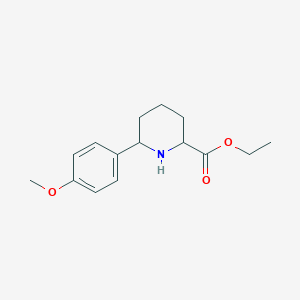
Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate is a chemical compound that belongs to the piperidine class of compounds Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound features a piperidine ring substituted with an ethyl ester group at the 2-position and a 4-methoxyphenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the cyclization of 4-methoxyphenylacetonitrile with ethyl 2-bromoacetate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of catalysts, solvents, and reaction temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or cyclohexane derivatives.
Applications De Recherche Scientifique
Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in neuroinflammatory pathways, leading to the modulation of inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-piperidinecarboxylate: This compound lacks the 4-methoxyphenyl group, resulting in different chemical and biological properties.
Ethyl 6-methylpyridine-2-carboxylate: This compound features a pyridine ring instead of a piperidine ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-3-19-15(17)14-6-4-5-13(16-14)11-7-9-12(18-2)10-8-11/h7-10,13-14,16H,3-6H2,1-2H3 |
Clé InChI |
JKHJXWIIPRBDIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCC(N1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















